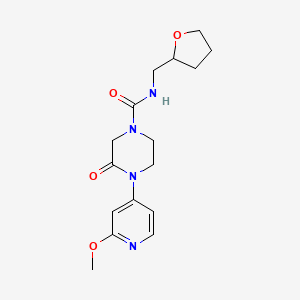
4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide, also known as MOPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MOPPC is a piperazine derivative that has been synthesized through a multi-step process.
作用機序
4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide exerts its therapeutic effects through the inhibition of various signaling pathways. In cancer research, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide activates the Nrf2 pathway, which is involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been found to have various biochemical and physiological effects. In cancer research, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide induces apoptosis and inhibits cell proliferation. In inflammation research, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells. In neurological disorders, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide improves cognitive function and protects neurons from oxidative stress.
実験室実験の利点と制限
One advantage of using 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide is that its solubility is poor, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide. In inflammation research, studies are needed to investigate the effects of 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide on other signaling pathways involved in inflammation. In neurological disorders, studies are needed to determine the long-term effects of 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide on cognitive function and neuronal health.
Conclusion:
In conclusion, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide is a promising compound that has potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various signaling pathways, and it has been found to have various biochemical and physiological effects. While there are advantages and limitations to using 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in lab experiments, there are several future directions for research on this compound that could lead to the development of new therapeutic interventions.
合成法
The synthesis of 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide involves a multi-step process that includes the reaction of 2-methoxypyridine with ethyl 2-bromoacetate to form 2-methoxypyridin-4-yl 2-bromoacetate. This intermediate is then reacted with piperazine to form 4-(2-methoxypyridin-4-yl)piperazine. The final step involves the reaction of 4-(2-methoxypyridin-4-yl)piperazine with 2-oxolane-2-methanol to form 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide.
科学的研究の応用
4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurological disorders, 4-(2-Methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been found to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
4-(2-methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-23-14-9-12(4-5-17-14)20-7-6-19(11-15(20)21)16(22)18-10-13-3-2-8-24-13/h4-5,9,13H,2-3,6-8,10-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULPAGIPOBBGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

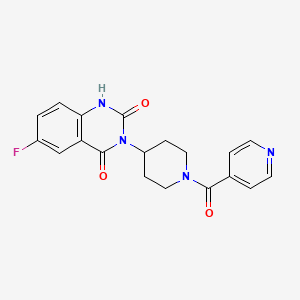
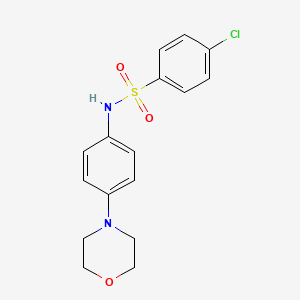
![4-(2-methoxynaphthalen-1-yl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2836595.png)
![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
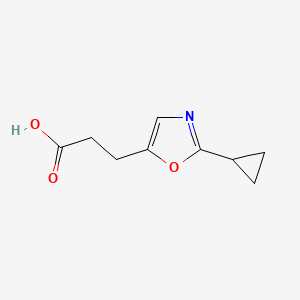
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2836600.png)
![7-([1,1'-Biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2836601.png)
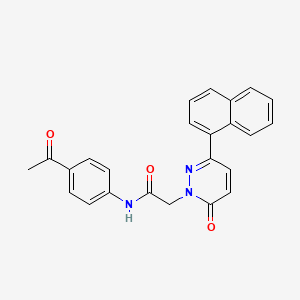
![5-{[(4-Bromophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2836603.png)
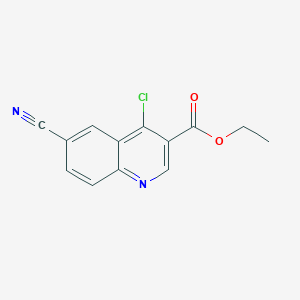


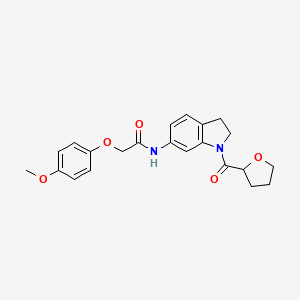
![Ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)anilino]acetate](/img/structure/B2836612.png)